molecular formula C27H27N3O3S B2382116 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 895648-36-9

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline

Cat. No.: B2382116
CAS No.: 895648-36-9
M. Wt: 473.59
InChI Key: WWGIDZNXABNZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a 2-methoxyphenylpiperazine group, a pharmacophore known to interact with key central nervous system targets . This moiety is frequently found in compounds that act as ligands for dopamine and serotonin receptor subtypes . Specifically, the 2-methoxyphenylpiperazine structure is associated with binding to dopamine D3 receptors and serotonin receptors such as the 5-HT1A subtype . Consequently, this compound may serve as a valuable chemical tool for investigating the function of these receptors in models of neuropsychiatric disorders, including depression and substance abuse . The integration of the quinoline scaffold further expands its potential research applications, as this structure is present in compounds with diverse biological activities. Researchers can utilize this compound to explore structure-activity relationships (SAR) to develop more selective and potent receptor ligands or to create multifunctional agents for targeted therapeutic strategies . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-20-11-13-21(14-12-20)34(31,32)26-19-28-23-8-4-3-7-22(23)27(26)30-17-15-29(16-18-30)24-9-5-6-10-25(24)33-2/h3-14,19H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGIDZNXABNZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with a suitable piperazine precursor under controlled conditions.

    Quinoline Core Construction: The quinoline core is constructed through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Quinoline derivatives, including 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline, have shown promising anticancer properties. The mechanism often involves the inhibition of key enzymes and pathways involved in cancer cell proliferation. Studies suggest that quinoline compounds can inhibit sirtuins, which are implicated in cancer progression and cellular aging.

Research Findings:

  • In Vitro Studies: Research indicates that similar quinoline derivatives exhibit IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, suggesting moderate to high antimalarial activity, which correlates with potential anticancer effects due to shared metabolic pathways .
  • Cell Proliferation Inhibition: A study published in the Journal of Medicinal Chemistry highlighted that related compounds inhibited cancer cell proliferation in vitro while maintaining low toxicity profiles .

Neuropharmacological Effects

Dopaminergic Activity:
The piperazine moiety in this compound is known for its interaction with dopamine receptors, making it a candidate for treating neuropsychiatric disorders such as schizophrenia and depression. The affinity of piperazine-containing compounds for dopamine receptors may facilitate modulation of dopaminergic signaling pathways.

Case Studies:

  • A study demonstrated that derivatives with similar structural features displayed selective binding to D2-like dopamine receptors, indicating their potential for therapeutic applications in managing conditions characterized by dopaminergic dysregulation .

Antimicrobial Properties

Broad-Spectrum Activity:
Research has indicated that quinoline derivatives possess antimicrobial properties against various pathogens. Modifications in the chemical structure can enhance antibacterial activity, making these compounds versatile candidates for developing new antimicrobial agents.

Research Insights:

  • A study focusing on the antimicrobial efficacy of quinoline derivatives found that specific structural modifications led to increased effectiveness against a range of bacteria, reinforcing the potential application of this compound in drug development for infectious diseases .

Structure-Activity Relationship Studies

Analytical Approaches:
Structure-activity relationship (SAR) studies are crucial for understanding how modifications in chemical structure influence biological activity. The presence of the methoxyphenyl and piperazine groups significantly impacts the binding affinity and efficacy of the compound at various biological targets.

Findings from SAR Studies:

  • Compounds similar to this compound have been evaluated for their interactions with different receptors and enzymes, providing insights into optimizing their pharmacological profiles .

Mechanism of Action

The mechanism of action of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives with piperazine substituents are widely studied for pharmacological applications. Below is a detailed comparison of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline with its closest analog, 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline (reported in ), and other related compounds.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Quinoline Core) Key Functional Groups Hypothesized Properties/Biological Effects
This compound 3-tosyl, 4-(2-methoxyphenyl)piperazine Tosyl (electron-withdrawing), methoxy Potential CNS receptor modulation; moderate lipophilicity
4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline 3-(oxadiazole), 4-methylpiperazine, 7-CF₃ Oxadiazole (hydrogen-bond acceptor), CF₃ (lipophilic) Enhanced bioavailability; possible anticancer/antimicrobial activity
Generic quinoline-piperazine derivative 4-piperazine (unsubstituted), 3-H Unmodified piperazine Lower receptor selectivity; higher polarity

Key Differences and Implications

Piperazine Substituents: The 2-methoxyphenyl group in the target compound may confer selectivity for serotonin receptors (e.g., 5-HT₁A) due to its electron-donating methoxy group, which can engage in π-π stacking or hydrogen bonding .

Quinoline Modifications: The tosyl group in the target compound is bulkier and more electron-withdrawing than the oxadiazole in the analog. This may reduce membrane permeability but increase metabolic stability. The 7-trifluoromethyl (CF₃) group in the analog enhances lipophilicity and bioavailability, a common strategy in drug design to improve CNS penetration .

Biological Activity: While direct data for the target compound is unavailable, analogs like the CF₃-substituted quinoline demonstrate anticancer and antimicrobial activity in studies cited by Hoong-K et al. . The oxadiazole moiety in such compounds is associated with hydrogen-bonding interactions critical for enzyme inhibition.

Research Findings and Trends

  • Receptor Affinity: Piperazine-containing quinolines often target GPCRs (G-protein-coupled receptors). The 2-methoxyphenyl group may mimic catecholamine structures, suggesting dopamine or serotonin receptor binding .
  • Synergistic Effects: Hybrid structures (e.g., quinoline-oxadiazole) show improved efficacy in antimicrobial screens, as reported in studies referenced by Hoong-K et al. .

Biological Activity

The compound 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is a piperazine derivative that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20H24N2O2S
  • Molecular Weight : 356.48 g/mol
  • SMILES Notation : CC(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)C

This structure features a quinoline core substituted with a tosyl group and a piperazine moiety, which contributes to its pharmacological properties.

Research indicates that piperazine derivatives, including this compound, exhibit various mechanisms of action:

  • Dopamine Receptor Modulation : Piperazine compounds often interact with dopamine receptors, particularly D2 and D3 subtypes, which are implicated in neurological disorders.
  • Serotonin Receptor Activity : The presence of the methoxyphenyl group suggests potential activity at serotonin receptors, influencing mood and anxiety pathways.
  • Antimicrobial Properties : Some studies indicate that similar piperazine derivatives possess antimicrobial activity, suggesting a potential for this compound in treating infections .

2. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Piperazine Ring : Variations in the substituents on the piperazine ring can significantly alter receptor affinity and selectivity.
  • Tosyl Group Influence : The tosyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

A. Antidepressant Activity

A study investigating the antidepressant potential of piperazine derivatives found that modifications similar to those in this compound enhanced efficacy in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft due to receptor modulation .

B. Anticancer Potential

Research has shown that quinoline derivatives exhibit anticancer properties through apoptosis induction in cancer cell lines. This compound's ability to influence cell signaling pathways involved in cancer proliferation is under investigation .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundAntidepressant, Anticancer
N-(4-Methoxyphenyl)piperazineSimilar mechanisms; lower abuse potential
FPMINT (related analog)ENT2-selective inhibitor

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For example:

  • Step 1 : Bromination of 4-chloroquinoline derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions to introduce reactive halides .
  • Step 2 : Nucleophilic substitution with piperazine derivatives (e.g., 4-(2-methoxyphenyl)piperazine) in polar aprotic solvents (e.g., DMF or 1,4-dioxane) at elevated temperatures (100–120°C) .
  • Step 3 : Tosylation (introduction of the tosyl group) via reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., NaOH) to yield the final product . Purification is achieved through column chromatography or recrystallization from ethanol/ethyl acetate mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substitution patterns and piperazine-quinoline connectivity. For instance, aromatic protons in the 2-methoxyphenyl group resonate at δ 6.8–7.3 ppm, while tosyl methyl protons appear as a singlet near δ 2.4 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the piperazine-quinoline system. For example, the dihedral angle between the quinoline and tosyl groups is ~85°, indicating steric hindrance .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 532.18) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on:

  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to structural similarity to known piperazine-based ligands .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental structural data?

  • Case Study : If DFT-calculated bond lengths for the tosyl group deviate from X-ray data by >0.05 Å, validate via:
  • Conformational Analysis : Compare torsion angles (e.g., C3-S-O2-C14) to identify strained regions .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) that may distort geometry .
    • Refinement : Adjust computational parameters (e.g., solvent effects in Gaussian simulations) to match crystallographic conditions .

Q. What strategies optimize the synthetic yield of the piperazine coupling step?

  • Catalyst Screening : Pd-based catalysts (e.g., PdCl2_2(PPh3_3)2_2) improve coupling efficiency for aryl-piperazine bonds .
  • Solvent Effects : Use 1,4-dioxane over DMF to reduce side reactions (e.g., N-alkylation) .
  • Temperature Control : Reactions at 100°C for 12 hours balance yield (75–80%) and purity (>95%) .

Q. How does the compound’s structure influence its pharmacokinetic properties?

  • LogP Calculations : The methoxyphenyl and tosyl groups increase hydrophobicity (predicted LogP ~3.5), suggesting moderate blood-brain barrier permeability .
  • Metabolic Stability : Piperazine rings are prone to N-oxidation; use liver microsome assays to identify major metabolites (e.g., N-oxide derivatives) .
  • SAR Insights : Replace the tosyl group with sulfonamide variants to enhance solubility without sacrificing receptor affinity .

Q. What computational methods predict binding modes to biological targets?

  • Molecular Docking : AutoDock Vina or Glide simulates interactions with serotonin receptors (5-HT1A_{1A}). Key findings:
  • The methoxyphenyl group occupies a hydrophobic pocket via π-π stacking .
  • The tosyl group forms hydrogen bonds with Thr194 and Asp116 residues .
    • MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .

Data Contradiction Analysis

Q. How to address conflicting NMR and HPLC purity data?

  • Scenario : NMR indicates >95% purity, but HPLC shows 88%.
  • Root Cause : Residual solvent (e.g., ethyl acetate) or inorganic salts may skew NMR integration .
  • Resolution :
  • Use 1H^1H-DOSY NMR to distinguish between compound and impurities .
  • Repeat HPLC with a gradient elution (ACN:H2_2O, 40–90% over 20 min) to resolve co-eluting peaks .

Methodological Resources

  • Synthetic Protocols : Multi-step procedures from .
  • Crystallography : Refinement guidelines in .
  • Biological Assays : Receptor binding and cytotoxicity methods in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.